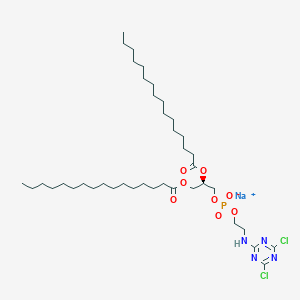

16:0 Cyanur PE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H72Cl2N4NaO8P |

|---|---|

Molecular Weight |

861.9 g/mol |

IUPAC Name |

sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C40H73Cl2N4O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(47)51-33-35(34-53-55(49,50)52-32-31-43-40-45-38(41)44-39(42)46-40)54-37(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H,49,50)(H,43,44,45,46);/q;+1/p-1/t35-;/m1./s1 |

InChI Key |

MGWDOURYRCAYNI-RUQJKXHKSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescently Labeled 16:0 Phosphatidylethanolamine Probes

Introduction

The term "16:0 Cyanur PE" does not refer to a standard, commercially available reagent. It likely describes a custom-synthesized molecular probe based on a 16:0 phosphatidylethanolamine (B1630911) (PE) backbone. The "16:0" designation specifies the presence of a palmitoyl (B13399708) fatty acid chain, one of the most common saturated fatty acids in eukaryotic membranes. The "Cyanur" component may refer to cyanuric chloride, a triazine-based chemical often used as a linker to covalently attach a fluorescent dye to the primary amine of the PE headgroup.[1][2]

This guide provides a comprehensive overview of the core components, focusing on a well-characterized and widely used analog: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) , commonly known as 16:0 NBD PE . This probe consists of a PE lipid with two 16-carbon saturated acyl chains and the NBD (nitrobenzoxadiazole) fluorophore attached to its headgroup.[3] NBD-PE is extensively used to study membrane dynamics, lipid trafficking, and cell fusion.[4][5] We will cover the foundational biochemistry of phosphatidylethanolamine, the properties of NBD-PE as a model probe, relevant signaling pathways, and detailed experimental protocols.

Core Molecule: Phosphatidylethanolamine (PE)

Phosphatidylethanolamine is the second most abundant phospholipid in mammalian cells, comprising 15-25% of total phospholipids.[6] It is a key structural and functional component of biological membranes, particularly enriched in the inner leaflet of the plasma membrane and in mitochondrial membranes.[7][]

Structure and Function:

-

Structure: PE consists of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup.[9] The 16:0 designation indicates that the fatty acid at the sn-1 or sn-2 position is palmitic acid.

-

Biophysical Properties: The small ethanolamine headgroup gives the molecule a conical shape, which induces negative curvature in lipid bilayers. This property is crucial for processes involving membrane bending, fusion, and fission, such as vesicle formation and cell division.[6][]

-

Biological Roles: PE is essential for mitochondrial function, oxidative phosphorylation, autophagy, and serves as a precursor for the synthesis of other lipids, including phosphatidylcholine (PC).[6][10]

Phosphatidylethanolamine Signaling and Biosynthesis

PE is synthesized via two primary routes: the Kennedy pathway in the endoplasmic reticulum (ER) and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[7][11] The segregation of these pathways highlights the importance of maintaining distinct PE pools within the cell.

The Fluorescent Probe: 16:0 NBD PE

16:0 NBD PE is a headgroup-labeled fluorescent phospholipid where the environmentally sensitive NBD fluorophore is attached to the primary amine of the PE headgroup. This probe is frequently used to label membranes and vesicles in vitro and in live cells.

Physicochemical and Spectroscopic Properties

The fluorescence of NBD is highly sensitive to the polarity of its environment, exhibiting increased quantum yield in hydrophobic environments (like a lipid bilayer) compared to aqueous solutions.[12]

| Property | Value | Reference(s) |

| Full Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) | [13] |

| Molecular Weight | ~872 g/mol (ammonium salt) | |

| Excitation Maximum (λex) | ~463 nm (in Methanol) | [4] |

| Emission Maximum (λem) | ~536 nm (in Methanol) | [4] |

| Extinction Coefficient | ~22,000 M⁻¹cm⁻¹ | [14] |

| Appearance | Orange solid | [4] |

| Solubility | Soluble in chloroform (B151607) and methanol | [4][14] |

The "Cyanur" Linker Concept

While NBD is directly conjugated to PE, a cyanuric chloride linker could be used to attach other fluorophores. Cyanuric chloride has three chlorine atoms that can be sequentially substituted by nucleophiles (like the amine on PE or a dye) at different temperatures (0°C, room temperature, >60°C).[2][15] This allows for a controlled, stepwise synthesis to create a custom probe.

References

- 1. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 3. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. The reconstituted Escherichia coli MsbA protein displays lipid flippase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 9. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. avantiresearch.com [avantiresearch.com]

- 14. rndsystems.com [rndsystems.com]

- 15. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (DPPE-cyanur), a functionalized phospholipid critical in the development of advanced drug delivery systems. This document outlines its physicochemical characteristics, detailed experimental protocols for its synthesis and incorporation into liposomal formulations, and the subsequent characterization of these nanoparticles.

Core Properties of DPPE-cyanur and its Precursor

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) is a derivative of the saturated phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The addition of a cyanuric chloride moiety to the primary amine of the phosphoethanolamine headgroup transforms DPPE into a reactive lipid capable of covalent conjugation with a variety of molecules, including proteins, antibodies, and peptides. This functionality is pivotal for the creation of targeted and stimuli-responsive drug delivery vehicles.

Physicochemical Properties

Quantitative data for the direct precursor, DPPE, is more readily available and serves as a baseline for understanding the properties of its cyanur-modified counterpart. The introduction of the cyanuric chloride group is expected to increase the molecular weight and may slightly alter the transition temperature and solubility.

Table 1: Physicochemical Properties of DPPE

| Property | Value | References |

| Molecular Formula | C₃₇H₇₄NO₈P | |

| Molecular Weight | 691.96 g/mol | |

| Melting Point | 195.0 to 199.0 °C | |

| Phase Transition Temperature (Tm) | 63 °C | [1] |

| Solubility | Soluble in chloroform (B151607) (3 mg/ml) and methanol (B129727) (slightly). | [2] |

Table 2: Physicochemical Properties of DPPE-cyanur

| Property | Value | References |

| Molecular Formula | C₄₀H₇₂Cl₂N₄O₈PNa | |

| Molecular Weight | 861.89 g/mol | |

| Appearance | White to pale yellow solid | |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and dichloromethane. Poorly soluble in water. |

Influence of DPPE on Liposome (B1194612) Characteristics

The concentration of DPPE in a liposomal formulation significantly influences the physicochemical properties of the vesicles. While specific data for DPPE-cyanur is limited, the trends observed with DPPE provide valuable insights. The cyanur headgroup, being larger and more rigid than the primary amine of DPPE, is expected to have a more pronounced effect on membrane curvature and surface properties.

Table 3: Effect of DPPE Concentration on Liposome Size

| Molar % of DPPE in DPPC/Lyso-PPC Liposomes | Average Liposome Diameter (nm) | References |

| 1.5% | 310 | [3] |

| 3.0% | Not specified, but noted to be more stable | [3] |

| 6.0% | 80 | [3] |

Experimental Protocols

Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)

This protocol is an inferred procedure based on the known reactivity of cyanuric chloride with primary amines.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

-

Cyanuric chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous pyridine (B92270) or other non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Argon or Nitrogen gas

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Solvents for TLC (e.g., chloroform/methanol mixture)

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Preparation of Reactants: Dissolve DPPE in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen). In a separate flask, dissolve a slight molar excess of cyanuric chloride in anhydrous THF.

-

Reaction Setup: Cool the DPPE solution to 0°C in an ice bath.

-

Addition of Base: Add anhydrous pyridine or DIPEA to the DPPE solution. The base acts as a scavenger for the hydrochloric acid produced during the reaction.

-

Slow Addition of Cyanuric Chloride: Slowly add the cyanuric chloride solution dropwise to the stirred DPPE solution at 0°C. The temperature should be carefully controlled as the first substitution of chlorine on the cyanuric chloride is highly favorable at this temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The formation of the product can be visualized by the appearance of a new spot with a different Rf value compared to the starting materials.

-

Work-up: Once the reaction is complete, the reaction mixture is typically filtered to remove any precipitated salts. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to isolate the desired 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur).

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Preparation of DPPE-cyanur Functionalized Liposomes

The thin-film hydration method is a common and effective technique for preparing liposomes.[3]

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other primary phospholipid

-

Cholesterol

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (DPPE-cyanur)

-

Chloroform or a chloroform/methanol mixture

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Drug to be encapsulated (optional)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation: Dissolve the desired lipids (e.g., DPPC, cholesterol, and DPPE-cyanur at a specific molar ratio) in chloroform or a chloroform/methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, it should be added at this stage.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask. If encapsulating a hydrophilic drug, it should be dissolved in the aqueous buffer. This process results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles with a defined size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated several times to ensure homogeneity.

-

Purification: Remove any unencapsulated drug or other solutes by methods such as dialysis or size exclusion chromatography.

Characterization of DPPE-cyanur Functionalized Liposomes

2.3.1. Particle Size and Zeta Potential Analysis

-

Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.

-

Protocol: Dilute the liposome suspension in the appropriate buffer to a suitable concentration. Analyze the sample using a DLS instrument. The measurements should be performed in triplicate.

2.3.2. Encapsulation Efficiency

-

Method: The encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.

-

Protocol:

-

Separate the unencapsulated drug from the liposomes using techniques like ultracentrifugation, dialysis, or size exclusion chromatography.

-

Quantify the amount of encapsulated drug by lysing the liposomes (e.g., with a detergent like Triton X-100) and measuring the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

-

2.3.3. In Vitro Drug Release

-

Method: A dialysis method is commonly used to study the in vitro release of a drug from liposomes.

-

Protocol:

-

Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method.

-

Plot the cumulative percentage of drug released versus time.

-

Signaling Pathways and Mechanisms of Action

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) does not have a direct role in signaling pathways. Its function is primarily to act as a reactive anchor within the liposomal membrane. The cyanur group, being an amine-reactive moiety, allows for the covalent attachment of targeting ligands such as antibodies or peptides. These ligands then guide the liposome to specific cells or tissues, where they can interact with cell surface receptors, leading to receptor-mediated endocytosis and subsequent intracellular drug delivery. The signaling cascade that is initiated is dependent on the specific ligand and receptor interaction, not on the DPPE-cyanur molecule itself.

References

DPPE-Cyanur: A Versatile Phospholipid for Advanced Drug Delivery and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-Cyanur (DPPE-Cyanur) is a synthetically modified phospholipid that serves as a versatile building block in the development of advanced drug delivery systems and bioconjugates. Its unique chemical structure, combining the well-characterized lipid anchor 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with the reactive cyanuric chloride linker, offers a powerful platform for the covalent attachment of a wide range of molecules to lipid bilayers. This guide provides a comprehensive overview of the chemical structure, function, and potential applications of DPPE-Cyanur, along with generalized experimental protocols and conceptual workflows relevant to its use in research and development.

Chemical Structure and Properties

DPPE-Cyanur is an amphipathic molecule consisting of three key components:

-

A 1,2-dipalmitoyl-sn-glycero-3-phosphate backbone: This constitutes the hydrophobic lipid tail, composed of two saturated 16-carbon fatty acid chains (palmitic acid). This portion of the molecule facilitates its stable incorporation into lipid bilayers of liposomes and other lipid-based nanoparticles.

-

A phosphoethanolamine headgroup: This forms the hydrophilic part of the lipid, connecting the hydrophobic tail to the cyanuric chloride linker.

-

A cyanuric chloride (Cyanur) moiety: This is a triazine-based reactive group attached to the ethanolamine (B43304) headgroup. The two remaining chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, allowing for the covalent conjugation of various ligands.

The presence of the cyanuric chloride linker is the defining feature of DPPE-Cyanur, transforming the structural lipid DPPE into a functional component for bioconjugation.

Physicochemical Data

While specific experimental data for DPPE-Cyanur is not extensively published in peer-reviewed literature, the properties of its constituent parts and data from commercial suppliers provide a basis for its characterization.

| Property | Value | Source |

| Chemical Formula | C40H72Cl2N4NaO8P | [1] |

| Molecular Weight | 861.89 g/mol (as sodium salt) | [1] |

| Physical Form | Solid | |

| Purity | >99% (commercially available) | [1] |

| Storage Temperature | -20°C | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) | Inferred from DPPE properties[2] |

Function and Applications

The primary function of DPPE-Cyanur is to serve as a reactive lipid for the covalent attachment of molecules to the surface of lipid-based nanoparticles. The cyanuric chloride moiety acts as a versatile chemical handle, enabling the conjugation of targeting ligands, imaging agents, or other functional molecules.

Key Applications

-

Targeted Drug Delivery: DPPE-Cyanur can be incorporated into liposomes or other lipid nanoparticles, and its reactive sites can be used to attach targeting moieties such as antibodies, peptides, or small molecules. This facilitates the specific delivery of therapeutic payloads to target cells or tissues, enhancing efficacy and reducing off-target toxicity.

-

Vaccine and Adjuvant Development: The surface of lipid nanoparticles can be functionalized with antigens or adjuvants using DPPE-Cyanur as a linker. This can improve the immunogenicity of subunit vaccines by co-localizing the antigen and adjuvant and facilitating their uptake by antigen-presenting cells.

-

Gene Delivery: Cationic lipids are often used to form complexes with negatively charged nucleic acids for gene delivery. While DPPE-Cyanur is not inherently cationic, its reactive handle can be used to attach cationic polymers or peptides to the surface of lipid nanoparticles, potentially improving their gene transfection efficiency.[3]

-

Diagnostic and Imaging Agents: Fluorophores, chelating agents for radioisotopes, or contrast agents can be conjugated to DPPE-Cyanur. When incorporated into nanoparticles, this allows for the in vivo tracking and imaging of the delivery system.

Mechanism of Action as a Linker

The functionality of DPPE-Cyanur is derived from the reactivity of the cyanuric chloride group. The chlorine atoms on the triazine ring can be sequentially displaced by nucleophiles (e.g., amines, thiols, hydroxyls) on the molecule to be conjugated. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions. This enables the synthesis of multifunctional lipids where different molecules can be attached to the same lipid anchor.

Experimental Protocols

While specific, validated protocols for DPPE-Cyanur are not widely published, the following are generalized methodologies based on standard techniques for liposome (B1194612) preparation and bioconjugation.

General Protocol for Liposome Formulation incorporating DPPE-Cyanur

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

-

Primary structural lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DPPE-Cyanur

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DSPC, cholesterol, and DPPE-Cyanur in a chosen molar ratio) in chloroform in a round-bottom flask.

-

Evaporate the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.

-

Further dry the film under vacuum for at least one hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids used. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

Assemble the liposome extruder with the desired pore size polycarbonate membranes.

-

Equilibrate the extruder to a temperature above the lipid phase transition temperature.

-

Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form SUVs with a more uniform size distribution.

-

-

Purification:

-

Remove any unencapsulated material by size exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

-

General Protocol for Conjugation to DPPE-Cyanur-containing Liposomes

This protocol outlines a general approach for conjugating an amine-containing molecule to the cyanuric chloride moiety on the surface of pre-formed liposomes.

Materials:

-

DPPE-Cyanur containing liposomes in a suitable buffer (e.g., HEPES or borate (B1201080) buffer, pH 8.5-9.0)

-

Amine-containing molecule (e.g., peptide, antibody fragment)

-

Quenching agent (e.g., Tris or glycine)

-

Purification system (e.g., size exclusion chromatography or dialysis cassettes)

Procedure:

-

Reaction Setup:

-

Add the amine-containing molecule to the liposome suspension. The molar ratio of the molecule to reactive lipid will need to be optimized.

-

Incubate the reaction mixture at room temperature or 4°C with gentle mixing. The reaction time will depend on the reactivity of the amine and the desired degree of conjugation.

-

-

Quenching:

-

Add an excess of a quenching agent (e.g., Tris or glycine) to react with any remaining unreacted cyanuric chloride groups.

-

-

Purification:

-

Remove the unconjugated molecule and quenching agent from the conjugated liposomes using size exclusion chromatography or extensive dialysis.

-

-

Characterization:

-

Confirm the successful conjugation using appropriate analytical techniques, such as SDS-PAGE for protein conjugation or spectroscopy if the conjugated molecule has a unique absorbance or fluorescence profile.

-

Quantitative Data

As DPPE-Cyanur is a component for creating more complex systems, quantitative data is highly dependent on the final formulation and its application. The following table provides examples of the types of quantitative data that would be relevant for characterizing liposomes containing functionalized lipids.

| Parameter | Example Data (Hypothetical) | Relevance |

| Particle Size (Z-average) | 100 ± 5 nm | Influences circulation time, biodistribution, and cellular uptake. |

| Polydispersity Index (PDI) | < 0.1 | Indicates a narrow and uniform size distribution of the nanoparticles. |

| Zeta Potential | -25 mV | Reflects the surface charge, which affects stability and interaction with biological membranes. |

| Encapsulation Efficiency | > 90% | The percentage of the drug that is successfully entrapped within the liposomes. |

| Ligand Conjugation Efficiency | 75% | The percentage of reactive lipids that have been successfully conjugated with the targeting ligand. |

Visualizations

Signaling Pathways and Workflows

DPPE-Cyanur is not known to be directly involved in specific signaling pathways. Its role is to facilitate the delivery of therapeutic agents that will then interact with cellular signaling pathways. Below are Graphviz diagrams illustrating the logical workflow of its synthesis and application in targeted drug delivery.

References

An In-depth Technical Guide on the Core Mechanism of Action of 16:0 Cyanur PE in Liposomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (16:0 Cyanur PE), a functionalized phospholipid, and its core mechanism of action when incorporated into liposomal drug delivery systems. While specific experimental data on this compound is limited in publicly available literature, this document extrapolates its function based on the well-established chemistry of its constituent parts: a 16:0 dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) lipid anchor and a reactive cyanuric chloride headgroup. The proposed mechanism centers on the role of this compound as a versatile linker for the covalent conjugation of targeting moieties to the liposome (B1194612) surface, thereby enabling active targeting of therapeutic payloads to specific cells or tissues. This guide details the physicochemical properties of this compound, its proposed mechanism of action, representative experimental protocols for the formulation and characterization of functionalized liposomes, and potential applications in targeted drug delivery.

Introduction to this compound

This compound is a synthetic phospholipid derivative designed for the surface modification of liposomes. It consists of a DPPE backbone, which readily integrates into the lipid bilayer of liposomes, and a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) group attached to the ethanolamine (B43304) headgroup. The dipalmitoyl (16:0) saturated fatty acid chains provide rigidity and stability to the liposomal membrane. The key functional component is the cyanuric chloride ring, a highly reactive electrophile that can undergo sequential nucleophilic substitution reactions. This reactivity allows for the covalent attachment of a wide range of molecules, including proteins, peptides, antibodies, and small molecule ligands, to the liposome surface.

Proposed Mechanism of Action in Liposomes

The primary mechanism of action of this compound in liposomes is to serve as a stable and reactive anchor for the covalent conjugation of targeting ligands. This process transforms a conventional liposome into a targeted drug delivery vehicle, enhancing its therapeutic efficacy by increasing its accumulation at the desired site of action and reducing off-target effects.

The proposed mechanism involves a two-step process:

-

Incorporation into the Liposome Bilayer: During the liposome formulation process, this compound is mixed with other lipids (e.g., phospholipids (B1166683) and cholesterol). Due to its amphiphilic nature, it spontaneously inserts into the lipid bilayer, with the hydrophobic dipalmitoyl tails oriented towards the core of the membrane and the hydrophilic phosphoethanolamine-cyanur headgroup exposed to the aqueous environment on the liposome surface.

-

Covalent Conjugation of Targeting Ligands: The cyanuric chloride moiety on the liposome surface acts as an electrophilic hub for covalent bond formation. The three chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles, such as the primary amines (-NH2) or thiols (-SH) present on targeting ligands. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise conjugation. This covalent linkage ensures the stable attachment of the targeting ligand to the liposome surface, preventing its dissociation in the physiological environment.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound-containing liposomes, the following tables present representative data from studies on similarly functionalized liposomes. These values should be considered as illustrative examples of the expected physicochemical properties and biological activities.

Table 1: Physicochemical Characterization of Functionalized Liposomes

| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Plain Liposomes | 110 ± 5 | 0.12 ± 0.03 | -5.2 ± 1.5 | 85 ± 7 |

| Ligand-Conjugated Liposomes | 125 ± 7 | 0.15 ± 0.04 | -8.7 ± 2.1 | 82 ± 6 |

Table 2: In Vitro Cytotoxicity of Doxorubicin-Loaded Liposomes (MTT Assay)

| Formulation | Cell Line | IC50 (µg/mL) |

| Free Doxorubicin | MCF-7 | 0.5 ± 0.1 |

| Plain Liposomes | MCF-7 | 2.5 ± 0.4 |

| Targeted Liposomes | MCF-7 | 0.8 ± 0.2 |

| Free Doxorubicin | HeLa | 0.4 ± 0.1 |

| Plain Liposomes | HeLa | 2.1 ± 0.3 |

| Targeted Liposomes | HeLa | 0.6 ± 0.1 |

Experimental Protocols

The following are detailed, representative protocols for the preparation, functionalization, and characterization of liposomes incorporating this compound.

Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes of a defined size.

Materials:

-

Structural lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

-

Cholesterol

-

This compound

-

Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

Drug to be encapsulated (optional)

Procedure:

-

Dissolve the lipids (e.g., DPPC, cholesterol, and this compound in a desired molar ratio, for instance, 55:40:5) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer (containing the drug if applicable) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).

-

Subject the resulting multilamellar vesicles to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Extrude the liposome suspension 11 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles of a uniform size.

Covalent Conjugation of a Peptide Ligand to this compound Liposomes

This protocol details the attachment of a targeting peptide to the liposome surface.

Materials:

-

This compound-containing liposomes

-

Targeting peptide with a primary amine (e.g., in the side chain of a lysine (B10760008) residue)

-

Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

-

Exchange the buffer of the prepared liposome suspension to the reaction buffer using dialysis or gel filtration.

-

Dissolve the targeting peptide in the reaction buffer.

-

Add the peptide solution to the liposome suspension at a specific molar ratio (e.g., 1:100 peptide to this compound).

-

Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.

-

To conjugate a second ligand or to quench the reaction, the temperature can be raised to substitute the second chlorine atom on the cyanuric ring.

-

Separate the peptide-conjugated liposomes from the unreacted peptide using size-exclusion chromatography.

-

Collect the liposome-containing fractions and store them at 4°C.

Characterization of Functionalized Liposomes

4.3.1. Size and Zeta Potential Measurement

-

Method: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the liposome suspension in the appropriate buffer. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

4.3.2. Quantification of Ligand Conjugation

-

Method: A colorimetric assay such as the bicinchoninic acid (BCA) assay for protein/peptide quantification.

-

Procedure:

-

Prepare a standard curve using known concentrations of the free ligand.

-

Lyse the conjugated liposomes with a detergent (e.g., 1% Triton X-100) to release the conjugated ligand.

-

Perform the BCA assay on the lysed liposomes and compare the absorbance to the standard curve to determine the concentration of conjugated ligand.

-

In Vitro Cytotoxicity Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the free drug, plain liposomes, and targeted liposomes for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

-

Visualization of Workflows and Relationships

Experimental Workflow for Liposome Preparation and Functionalization

Signaling Pathway for Targeted Liposome Uptake

An In-depth Technical Guide to 16:0 Cyanur PE for Nanoparticle Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-cyanur), a functionalized lipid increasingly utilized for the surface modification of nanoparticles in drug delivery and biomedical research. Leveraging the reactive properties of its cyanuric chloride headgroup, this compound offers a versatile platform for the covalent attachment of targeting ligands, imaging agents, and other functional moieties to the surface of liposomes and other lipid-based nanoparticles. This guide details the synthesis, characterization, and application of this compound-modified nanoparticles, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key workflows and pathways.

Introduction to this compound

This compound is a derivative of the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), where the primary amine of the ethanolamine (B43304) headgroup is functionalized with a cyanuric chloride molecule.[1][2] The cyanuric chloride group, a tri-substituted triazine ring, possesses three chlorine atoms that can undergo sequential nucleophilic substitution reactions with varying reactivity depending on the reaction temperature. This allows for a stepwise and controlled conjugation of various molecules to the lipid headgroup, making it a powerful tool for surface engineering of nanoparticles.[3]

The dipalmitoyl (16:0) lipid tails provide a saturated and rigid anchor for incorporation into lipid bilayers, contributing to the stability of the resulting nanoparticle formulation. The unique combination of a stable lipid anchor and a highly reactive headgroup makes this compound a valuable component in the development of advanced drug delivery systems.[3]

Physicochemical Properties of this compound-Modified Nanoparticles

The incorporation of this compound into nanoparticle formulations can influence their physicochemical properties, which are critical for their in vitro and in vivo performance. While specific data for nanoparticles solely composed of or modified with this compound is not extensively available in dedicated publications, data from studies on nanoparticles formulated with structurally similar cyanuric chloride-based lipids provide valuable insights. The following table summarizes typical physicochemical characteristics of such nanoparticles.

| Parameter | Typical Value Range | Significance |

| Particle Size (Z-average) | 100 - 200 nm | Influences circulation time, biodistribution, and cellular uptake.[4] |

| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution, which is crucial for reproducibility.[4] |

| Zeta Potential | -20 mV to +30 mV | Affects colloidal stability and interactions with biological membranes. The charge can be modulated by the conjugated moiety.[4] |

| Drug Encapsulation Efficiency | 60 - 95% | Dependent on the drug's physicochemical properties and the nanoparticle composition.[5] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-modified nanoparticles, as well as a general protocol for surface functionalization.

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[6][7][8]

Materials:

-

This compound

-

Other lipids (e.g., DSPC, Cholesterol)

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve this compound and other lipids in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 50-60°C). This will form a thin, uniform lipid film on the inner surface of the flask.[8]

-

Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous hydration buffer pre-heated to a temperature above the lipid phase transition temperature.

-

Agitate the flask by gentle rotation or vortexing to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

For a more uniform size distribution, subject the MLV suspension to extrusion. This involves passing the suspension multiple times (e.g., 11 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[6]

Caption: Workflow for liposome preparation via thin-film hydration and extrusion.

Physicochemical Characterization of Nanoparticles

3.2.1. Particle Size and Zeta Potential Measurement

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

-

Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.

-

For particle size measurement, perform the analysis at a fixed angle (e.g., 173°) and temperature (e.g., 25°C). The instrument measures the fluctuations in scattered light intensity to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).[4]

-

For zeta potential measurement, inject the diluted sample into a folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.[4]

3.2.2. Drug Encapsulation Efficiency and Loading Capacity

Procedure:

-

Separate the unencapsulated (free) drug from the nanoparticle suspension. This can be achieved by methods such as size exclusion chromatography (e.g., using a Sephadex column) or centrifugation.

-

Quantify the amount of drug in the nanoparticle fraction and the total amount of drug used initially.

-

Calculate the encapsulation efficiency (EE%) and drug loading capacity (LC%) using the following formulas:

-

EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100 [5]

-

LC% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

Surface Functionalization via Cyanuric Chloride Chemistry

The cyanuric chloride headgroup of this compound allows for the covalent attachment of ligands containing nucleophilic groups such as amines (-NH2) or thiols (-SH). The reaction is typically performed in a stepwise manner by controlling the temperature.

General Protocol for Amine-Containing Ligand Conjugation:

-

Prepare the this compound-containing nanoparticles as described in section 3.1.

-

Dissolve the amine-containing ligand in a suitable buffer (e.g., a slightly basic buffer like sodium bicarbonate to deprotonate the amine).

-

Add the ligand solution to the nanoparticle suspension. The first substitution on the cyanuric chloride ring can be carried out at a low temperature (e.g., 0-4°C) to ensure monosubstitution.[3]

-

Allow the reaction to proceed for a specific duration (e.g., 2-4 hours) with gentle stirring.

-

If a second or third substitution is desired, the temperature can be raised (e.g., to room temperature or higher) and another nucleophile can be added.[3]

-

Remove the unreacted ligand and byproducts by dialysis or size exclusion chromatography.

Caption: General workflow for the surface functionalization of this compound nanoparticles.

Cellular Uptake and Potential Signaling Pathways

The surface modification of nanoparticles with specific ligands using this compound can significantly influence their interaction with cells and subsequent intracellular trafficking. While specific signaling pathways triggered by this compound-modified nanoparticles are not well-documented, the general principles of nanoparticle-cell interactions provide a framework for understanding their potential biological effects.

Mechanisms of Cellular Uptake

The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways, including:

-

Clathrin-mediated endocytosis: Often utilized by smaller nanoparticles.

-

Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane.

-

Macropinocytosis: A non-specific process involving the engulfment of large amounts of extracellular fluid.

The specific pathway is influenced by nanoparticle size, shape, surface charge, and the presence of targeting ligands. For instance, nanoparticles functionalized with ligands that bind to specific cell surface receptors can trigger receptor-mediated endocytosis, leading to enhanced and more selective cellular uptake.

Caption: Potential cellular uptake and intracellular trafficking pathways of functionalized nanoparticles.

Potential Signaling Implications

While direct evidence linking this compound to specific signaling pathways is limited, the use of triazine-based lipids in gene delivery suggests potential interactions with pathways involved in nucleic acid sensing and immune responses. Cationic lipids, which can be synthesized using a cyanuric chloride core, are known to interact with Toll-like receptors (TLRs) and other pattern recognition receptors, potentially leading to the activation of innate immune signaling cascades. However, the overall immunogenicity of such nanoparticles can be modulated by co-formulation with other lipids and by surface modification with polymers like polyethylene (B3416737) glycol (PEG).[9][10]

Further research is needed to elucidate the specific signaling pathways that may be activated or modulated by nanoparticles functionalized with this compound and its derivatives.

Conclusion

This compound represents a versatile and powerful tool for the surface modification of nanoparticles. Its unique chemical structure, combining a stable lipid anchor with a highly reactive cyanuric chloride headgroup, enables the controlled conjugation of a wide range of functional molecules. While specific, comprehensive datasets for nanoparticles exclusively utilizing this compound are still emerging, the principles and protocols derived from studies on similar cyanuric chloride-based lipids provide a solid foundation for their development and application. This technical guide offers researchers and drug development professionals a starting point for harnessing the potential of this compound in creating advanced, targeted, and effective nanomedicines. Future investigations should focus on generating more specific quantitative data for this compound-based formulations and exploring their detailed interactions with biological systems to fully realize their therapeutic potential.

References

- 1. Cyanuric chloride as the basis for compositionally diverse lipids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 10. In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 16:0 Cyanur PE in Targeted Drug Delivery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid integral to the advancement of targeted drug delivery systems.[1][2][3] Its unique properties, particularly the presence of a cyanuric chloride group, enable the covalent attachment of targeting moieties to the surface of liposomal carriers. This facilitates the specific delivery of therapeutic agents to designated cells or tissues, a cornerstone of modern precision medicine. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into liposomes, and its role in the targeted delivery of therapeutics.

Physicochemical Properties of this compound

This compound is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine (B1630911) (PE). The "16:0" designation indicates the presence of two palmitic acid chains, which are saturated 16-carbon fatty acids. The cyanuric chloride group is attached to the amine of the phosphoethanolamine headgroup.

| Property | Value | Reference |

| Molecular Formula | C40H72Cl2N4NaO8P | [3] |

| Molecular Weight | 861.89 g/mol | [3] |

| Structure | A cyanur-functionalized lipid with a phosphoethanolamine headgroup and two palmitic acid tails. | [3] |

| Reactivity | The cyanuric chloride group is reactive towards primary amines. |

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are not extensively published in peer-reviewed literature, the general synthetic strategy involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with cyanuric chloride.

A generalized experimental workflow for the synthesis is as follows:

Caption: Generalized workflow for the synthesis of this compound.

Formulation of Targeted Liposomes with this compound

This compound is incorporated into liposomes during the formulation process. The lipid composition of these liposomes typically includes a primary phospholipid (e.g., phosphatidylcholine), cholesterol to modulate membrane fluidity, and a certain molar percentage of this compound for subsequent ligand conjugation.

A general protocol for liposome (B1194612) formulation is as follows:

-

Lipid Film Hydration: The desired lipids, including this compound, are dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer, which may contain the drug to be encapsulated, by vortexing or gentle agitation above the lipid phase transition temperature.

-

Size Reduction: The resulting multilamellar vesicles (MLVs) are subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution.

Conjugation of Targeting Ligands

The cyanuric chloride moiety of this compound allows for the covalent attachment of targeting ligands containing primary amine groups, such as proteins, peptides, or antibodies. This reaction is a nucleophilic aromatic substitution.

Caption: Workflow for conjugating targeting ligands to this compound-containing liposomes.

Cellular Uptake and Drug Delivery Mechanisms

While specific studies on the cellular uptake of this compound-modified liposomes are limited, the general mechanisms of liposome uptake are well-established and are influenced by the conjugated ligand. Upon systemic administration, the targeting ligand on the liposome surface recognizes and binds to its specific receptor on the target cell membrane. This interaction triggers receptor-mediated endocytosis, a primary pathway for the internalization of targeted nanoparticles.

Caption: Proposed signaling pathway for the cellular uptake and drug release from this compound-targeted liposomes.

Quantitative Data and In Vivo Studies

Currently, there is a notable lack of publicly available, peer-reviewed research detailing quantitative data on drug loading efficiencies, release kinetics, and in vivo efficacy specifically for drug delivery systems formulated with this compound. Such data is crucial for the preclinical and clinical development of these targeted therapies. Researchers are encouraged to publish these findings to advance the field.

Conclusion

This compound is a valuable tool in the development of targeted liposomal drug delivery systems. Its amine-reactive cyanuric chloride group provides a straightforward method for conjugating a wide range of targeting ligands to the liposome surface. While the foundational principles of its application are well-understood, there is a clear need for more in-depth, publicly accessible research to fully characterize the performance of this compound-based formulations. The publication of detailed experimental protocols, quantitative data on drug delivery parameters, and comprehensive in vivo studies will be critical for realizing the full therapeutic potential of this promising technology.

References

An In-depth Technical Guide to the Synthesis and Purification of 16:0 Cyanur PE

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Cyanur PE is a synthetic phospholipid derivative of significant interest for advanced drug delivery and bioconjugation applications. Structurally, it consists of a 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) backbone, where the primary amine of the ethanolamine (B43304) headgroup is covalently modified with a dichlorotriazine moiety derived from cyanuric chloride. The two remaining chlorine atoms on the triazine ring serve as reactive sites for the subsequent conjugation of peptides, proteins, targeting ligands, or other molecules. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, presenting a robust protocol for its preparation in a laboratory setting.

The thermally controlled, chemo-selective reactivity of cyanuric chloride offers a versatile platform for synthesizing a wide array of lipid compounds.[1] The stepwise substitution of its chlorine atoms at different temperatures (0 °C for the first, 25 °C for the second, and higher temperatures for the third) allows for precise, controlled synthesis.[1][2] This property is harnessed to create novel lipids for various biological applications, including gene delivery and vaccine development.[1][3]

Synthesis and Reaction Mechanism

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The primary amine of DPPE acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the cyanuric chloride ring. This results in the displacement of a chloride ion and the formation of a stable covalent bond. An organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[2]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the step-by-step methodology for the synthesis and subsequent purification of this compound.

1. Synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (this compound)

-

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

N,N-diisopropylethylamine (DIPEA)

-

Anhydrous Chloroform (B151607) (CHCl₃)

-

Anhydrous Methanol (B129727) (MeOH)

-

Argon or Nitrogen gas

-

-

Procedure:

-

Dissolve DPPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

In a separate flask, dissolve a slight molar excess of cyanuric chloride in anhydrous chloroform.

-

Cool the DPPE solution to 0 °C in an ice bath.

-

Add the cyanuric chloride solution dropwise to the stirred DPPE solution.

-

Add DIPEA (2 molar equivalents relative to DPPE) to the reaction mixture to act as an HCl scavenger.

-

Allow the reaction to stir at 0-4 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of chloroform/methanol/water (e.g., 65:25:4 v/v/v).[1] The product should have a higher Rf value than the starting DPPE.

-

2. Work-up and Extraction

-

Procedure:

-

Once the reaction is complete, quench the mixture by adding a small amount of water.

-

Transfer the mixture to a separatory funnel.

-

Perform a liquid-liquid extraction by washing the organic phase sequentially with deionized water and then with a brine solution to remove the DIPEA hydrochloride salt and unreacted cyanuric acid derivatives.[4]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

3. Purification by Column Chromatography

-

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

-

Procedure:

-

Prepare a silica gel column using a slurry packing method with chloroform.

-

Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% CHCl₃ and gradually increasing to 95:5 CHCl₃:MeOH).

-

Collect fractions and analyze them by TLC. The desired product, this compound, is less polar than the unreacted DPPE.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a white solid. High-performance liquid chromatography (HPLC) can be used as a final polishing step if exceptionally high purity is required.[5][6]

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields

| Parameter | Value |

|---|---|

| Molar Ratio (DPPE:Cyanuric Chloride) | 1 : 1.2 |

| Molar Ratio (DPPE:DIPEA) | 1 : 2 |

| Reaction Temperature | 0 °C to Room Temp. |

| Reaction Time | 18 hours |

| Typical Yield (after purification) | 75 - 85% |

Table 2: Characterization Data

| Technique | Expected Result |

|---|---|

| TLC (CHCl₃/MeOH/H₂O; 65:25:4) | Rf ≈ 0.65 (Product) |

| Rf ≈ 0.40 (DPPE) | |

| ¹H NMR (CDCl₃) | Peaks corresponding to palmitoyl (B13399708) chains, glycerol (B35011) backbone, and modified ethanolamine headgroup. |

| ³¹P NMR (CDCl₃) | A single peak confirming the phosphate (B84403) group. |

| Mass Spec (ESI-MS) | [M-H]⁻ peak corresponding to the calculated molecular weight of this compound. |

Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for both purification and detailed characterization of the final product.[7][8]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from synthesis to the final purified product.

Caption: Workflow for the synthesis and purification of this compound.

Hypothetical Signaling Pathway Application

This compound is an ideal component for creating targeted liposomes. By conjugating a specific ligand (e.g., a peptide that binds to a cancer cell receptor) to the reactive triazine ring, a liposome (B1194612) can be engineered to selectively deliver a drug payload. The diagram below illustrates this concept.

Caption: Ligand-targeted liposome utilizing this compound.

References

- 1. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 3. Cyanuric chloride as the basis for compositionally diverse lipids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Comprehensive Phospholipid Analysis Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Note: Covalent Conjugation of Antibodies to 16:0 Cyanur PE Liposomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunoliposomes, which are liposomes with antibodies attached to their surface, are a powerful tool for targeted drug delivery. By conjugating antibodies specific to cell-surface antigens, these liposomes can selectively deliver therapeutic payloads to diseased cells, enhancing efficacy and reducing off-target effects. This document provides a detailed protocol for the covalent conjugation of antibodies to pre-formed liposomes containing 16:0 Cyanur Phosphatidylethanolamine (16:0 Cyanur PE).

The method is based on the reaction between the amine-reactive cyanuric chloride group on the PE lipid and primary amine groups (e.g., from lysine (B10760008) residues) on the antibody. Cyanuric chloride is a tri-substituted heterocyclic compound whose chlorine atoms can be sequentially substituted by nucleophiles.[1][2] This protocol leverages this reactivity to form a stable, covalent bond between the liposome (B1194612) and the antibody under mild basic conditions, making it a straightforward method for creating targeted nanocarriers.[3][4]

Principle of Conjugation

The conjugation chemistry relies on the nucleophilic substitution reaction between the cyanuric chloride headgroup of the this compound lipid and primary amines on the antibody. The reaction is typically performed in a borate (B1201080) buffer at a mild basic pH (e.g., 8.8), which facilitates the deprotonation of lysine's epsilon-amino group, enhancing its nucleophilicity. This allows the amine to attack the electron-deficient carbon atom of the triazine ring, displacing a chloride ion and forming a stable covalent linkage.

Materials and Reagents

-

Liposomes : Pre-formed liposomes containing this compound. The concentration of reactive Cyanur PE lipid should be known (e.g., 1 mol% of total lipid).

-

Antibody : Monoclonal or polyclonal antibody of interest, purified and free of amine-containing buffers (e.g., Tris).

-

Buffers :

-

Borate Buffer (50 mM, pH 8.8)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

-

Purification :

-

Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B).

-

Dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically >300 kDa, to separate liposomes from unconjugated antibody.[4]

-

-

Characterization Equipment :

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement.

-

Protein quantification assay (e.g., Micro BCA Protein Assay Kit).

-

Phospholipid quantification assay (e.g., Stewart assay).

-

Experimental Protocol

This protocol is designed for the conjugation of an antibody to liposomes where the reactive lipid constitutes 1 mol% of the total lipid composition.

Preparation of Reagents

-

Antibody Preparation : If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.4). This can be achieved by dialysis or using a desalting column.

-

Buffer Preparation : Prepare fresh Borate Buffer (50 mM, pH 8.8) and filter it through a 0.22 µm filter.

Conjugation Reaction

-

Determine Molar Ratios : The recommended molar ratio is approximately 1:1000 of antibody to total lipid, which corresponds to a 1:5 molar ratio of antibody to the externally available reactive Cyanur PE lipid (assuming 50% of the reactive lipid is on the outer leaflet).[3][4]

-

Reaction Setup :

-

In a sterile microcentrifuge tube, add the calculated volume of the antibody solution.

-

Add the pre-formed this compound liposome suspension to the antibody.

-

Add Borate Buffer (pH 8.8) to dilute the mixture to the final desired concentration, ensuring the final pH is approximately 8.8.

-

-

Incubation : Incubate the reaction mixture for 16 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or orbital shaker).[4]

Purification of Immunoliposomes

It is crucial to remove unconjugated antibodies from the final immunoliposome preparation.

-

Size Exclusion Chromatography (SEC) :

-

Equilibrate an SEC column (e.g., Sepharose CL-4B) with PBS (pH 7.4).

-

Carefully load the reaction mixture onto the top of the column.

-

Elute with PBS. The larger immunoliposomes will elute first in the void volume, appearing as a turbid fraction. The smaller, unconjugated antibody molecules will elute in later fractions.

-

Collect the fractions and identify the liposome-containing fractions by their turbidity.

-

-

Dialysis :

-

Transfer the reaction mixture to a dialysis cassette with a high MWCO (e.g., 300-1,000 kDa).

-

Dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours to remove the smaller, unconjugated antibody.

-

Characterization and Quality Control

After purification, the immunoliposomes should be characterized to confirm successful conjugation and assess their physical properties.

-

Size and Zeta Potential : Measure the hydrodynamic diameter, Polydispersity Index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[5][6]

-

Conjugation Efficiency :

-

Quantify the total lipid concentration in the purified immunoliposome fraction using a suitable phospholipid assay.

-

Quantify the amount of conjugated protein using a protein assay (e.g., Micro BCA).

-

Calculate the conjugation efficiency as the mass ratio of antibody to lipid (µg protein / µmol lipid).

-

Data Presentation

The following table provides representative data for liposomes before and after antibody conjugation. Actual results may vary depending on the specific antibody and liposome formulation.

| Parameter | Bare Liposomes | Antibody-Conjugated Liposomes | Method |

| Hydrodynamic Diameter (nm) | 100 ± 5 nm | 115 ± 7 nm | DLS |

| Polydispersity Index (PDI) | < 0.15 | < 0.20 | DLS |

| Zeta Potential (mV) | -15 ± 3 mV | -22 ± 4 mV | DLS[7] |

| Conjugated Antibody (µg/µmol lipid) | N/A | 40 - 80 µg/µmol | Protein/Lipid Assay |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Antibody solution contains primary amines (e.g., Tris buffer). | Perform buffer exchange of the antibody into an amine-free buffer (PBS) before conjugation. |

| Incorrect pH of the reaction buffer. | Ensure the final reaction pH is around 8.8. Prepare fresh borate buffer and verify its pH. | |

| Inactive Cyanur PE lipid. | Ensure liposomes have been stored correctly and are within their shelf-life. | |

| Liposome Aggregation (High PDI) | High antibody-to-liposome ratio. | Optimize the molar ratio of antibody to liposome; a lower density may prevent cross-linking. |

| Improper purification method. | Use a gentle purification method like SEC. Avoid harsh centrifugation steps if possible. | |

| Poor Recovery After Purification | Liposome loss during column chromatography. | Ensure proper column packing and equilibration. Collect fractions carefully. |

| Incorrect dialysis membrane MWCO. | Use a MWCO that retains the liposomes but allows free antibody to pass through. |

References

- 1. Cyanuric chloride as the basis for compositionally diverse lipids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02425F [pubs.rsc.org]

- 2. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 3. encapsula.com [encapsula.com]

- 4. encapsula.com [encapsula.com]

- 5. azonano.com [azonano.com]

- 6. brookhaveninstruments.com [brookhaveninstruments.com]

- 7. The Impact of Nanobody Density on the Targeting Efficiency of PEGylated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for Protein Coupling with 16:0 Cyanur PE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein lipidation is a critical post-translational modification that plays a pivotal role in regulating protein localization, trafficking, and function. The covalent attachment of lipid moieties to proteins can enhance their membrane association, facilitate protein-protein interactions, and is a key strategy in the development of targeted drug delivery systems and vaccines. 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanuric chloride)) is a functionalized phospholipid that enables the straightforward and efficient coupling of proteins and other amine-containing biomolecules to lipid bilayers or liposomes.[1][2]

This document provides a comprehensive, step-by-step guide for the coupling of proteins with this compound, including detailed experimental protocols, data presentation guidelines, and methods for the characterization of the resulting protein-lipid conjugates.

Principle of the Reaction

The coupling of proteins to this compound is based on a nucleophilic substitution reaction. The cyanuric chloride headgroup of the lipid is highly reactive towards primary amines, such as the N-terminal amine or the epsilon-amine of lysine (B10760008) residues on the surface of a protein. The reaction proceeds under mild basic conditions, forming a stable covalent bond between the protein and the lipid.

References

Application Notes and Protocols for the Creation of Immunoliposomes using 16:0 Cyanur PE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoliposomes are advanced drug delivery systems designed to specifically target cells or tissues of interest, thereby enhancing therapeutic efficacy and reducing off-target side effects. This is achieved by conjugating antibodies or antibody fragments to the surface of liposomes, which can encapsulate a variety of therapeutic agents. 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-cyanur) is a functionalized phospholipid that enables the straightforward and efficient covalent coupling of antibodies to the liposome (B1194612) surface. The cyanuric chloride headgroup of this compound reacts with primary amine groups on antibodies under mild basic conditions, forming a stable covalent bond.

These application notes provide detailed protocols for the preparation, characterization, and in vitro/in vivo evaluation of immunoliposomes formulated with this compound.

Data Presentation

Table 1: Physicochemical Characterization of Immunoliposomes

| Parameter | Non-Targeted Liposome | Immunoliposome |

| Mean Particle Size (nm) | 105 ± 5 | 125 ± 7 |

| Polydispersity Index (PDI) | 0.11 ± 0.02 | 0.15 ± 0.03 |

| Zeta Potential (mV) | -15 ± 3 | -20 ± 4 |

| Antibody Conjugation Efficiency (%) | N/A | 50 - 70 |

Note: The data presented are representative values obtained from literature for similar immunoliposome formulations and may vary depending on the specific lipid composition, antibody, and preparation method.

Table 2: In Vitro Cytotoxicity of Doxorubicin-Loaded Immunoliposomes against HER2-Positive Cancer Cells

| Formulation | Target Cell Line | IC₅₀ (µg/mL Doxorubicin) |

| Free Doxorubicin (B1662922) | SK-BR-3 | 0.1 |

| Non-Targeted Liposomal Doxorubicin | SK-BR-3 | 5.0 |

| Anti-HER2 Immunoliposome-Doxorubicin | SK-BR-3 | 0.5 |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of doxorubicin required to inhibit the growth of 50% of the cells. Data is representative of studies on HER2-targeted immunoliposomes.

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

| Treatment Group | Tumor Volume at Day 21 (mm³) |

| Saline (Control) | 1500 ± 250 |

| Free Doxorubicin | 1000 ± 200 |

| Non-Targeted Liposomal Doxorubicin | 700 ± 150 |

| Anti-HER2 Immunoliposome-Doxorubicin | 200 ± 80 |

Data represents typical results from in vivo studies comparing the efficacy of different doxorubicin formulations in a HER2-positive breast cancer xenograft model.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration

This protocol describes the preparation of liposomes with a lipid composition suitable for subsequent antibody conjugation.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

This compound (DPPE-Cyanur)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: a. Dissolve DPPC, cholesterol, DSPE-PEG2000, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be 55:40:4:1 (DPPC:Cholesterol:DSPE-PEG2000:this compound). b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C). d. Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask. e. Continue to apply the vacuum for at least 1 hour after the film appears dry to remove any residual solvent.

-

Hydration: a. Pre-warm the hydration buffer to the same temperature as the water bath. b. Add the pre-warmed hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration. c. Agitate the flask by hand or on the rotary evaporator (without vacuum) for 1-2 hours to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

-

Extrusion (Sizing): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane multiple times (e.g., 10-20 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution. d. Store the prepared liposomes at 4°C until further use.

Protocol 2: Conjugation of Antibodies to Cyanur-Activated Liposomes

This protocol details the covalent attachment of an antibody to the surface of the prepared liposomes.

Materials:

-

Cyanur-activated liposomes (from Protocol 1)

-

Antibody (e.g., monoclonal antibody or Fab' fragment)

-

Borate (B1201080) buffer (pH 8.8)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

Dialysis cassette (e.g., 100 kDa MWCO)

-

Stir plate and stir bar

Procedure:

-

Antibody Preparation: a. Dissolve the antibody in borate buffer (pH 8.8) to the desired concentration. Ensure that the buffer does not contain primary amines (e.g., Tris).

-

Conjugation Reaction: a. Add the antibody solution to the cyanur-activated liposome suspension. A recommended molar ratio is 1:5 to 1:10 antibody to reactive lipid (this compound).[1] b. Gently mix the reaction mixture and incubate for 16 hours at room temperature with gentle stirring.[1]

-

Purification of Immunoliposomes: a. Transfer the reaction mixture to a dialysis cassette. b. Dialyze against PBS (pH 7.4) at 4°C to remove unconjugated antibody. c. Perform several buffer changes over 24-48 hours to ensure complete removal of free antibody. d. The purified immunoliposome solution is now ready for characterization and use. Store at 4°C.

Protocol 3: Characterization of Immunoliposomes

This protocol outlines the key characterization steps to ensure the quality of the prepared immunoliposomes.

Methods:

-

Particle Size and Zeta Potential: a. Dilute a small aliquot of the immunoliposome suspension in an appropriate buffer. b. Measure the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

-